molecular formula C16H21N3O3S B2926204 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide CAS No. 2097926-75-3

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide

Cat. No.: B2926204
CAS No.: 2097926-75-3
M. Wt: 335.42
InChI Key: KYBSOIQPHLNEFN-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide is a structurally novel and potent investigational compound characterized as a selective phosphodiesterase 5 (PDE5) inhibitor. Its core benzothiadiazole 2,2-dioxide scaffold is a key pharmacophore for PDE5 binding and inhibition . This mechanism of action leads to the intracellular accumulation of cyclic guanosine monophosphate (cGMP), a critical secondary messenger. Researchers utilize this compound to probe the complex physiological roles of the cGMP signaling pathway in various tissues . Its primary research value lies in the study of smooth muscle relaxation, particularly in the cardiovascular system, and in investigating neuronal signaling and synaptic plasticity processes where PDE5 and cGMP are involved. The specific structural features, including the cyclopropyl and pent-4-enamide substituents, are of significant interest in structure-activity relationship (SAR) studies aimed at developing new research tools with optimized potency and selectivity profiles for dissecting PDE-mediated pathways.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-3-8-16(20)17-11-12-18-14-6-4-5-7-15(14)19(13-9-10-13)23(18,21)22/h2,4-7,13H,1,3,8-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBSOIQPHLNEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the cyclopropyl group and the pent-4-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiadiazole core can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclopropyl group or the benzothiadiazole core, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.

    Industry: The compound’s unique chemical properties make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide involves its interaction with specific molecular targets. The benzothiadiazole core can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The closest structural analog identified is 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (CAS 2097900-62-2), which shares the benzothiadiazole-cyclopropyl core but differs in the amide side chain .

Table 1: Key Structural Differences
Parameter Target Compound Analog (CAS 2097900-62-2)
Molecular Formula C₁₉H₂₁N₃O₃S (estimated*) C₂₁H₂₅N₃O₅S
Molecular Weight ~395.5 g/mol (estimated*) 431.5 g/mol
Amide Substituent Pent-4-enamide (CH₂CH₂CH₂CH=CH₂) 3,4-Dimethoxyphenethyl (C₆H₃(OCH₃)₂-CH₂CH₂)
Functional Groups Benzothiadiazole, cyclopropyl, alkene, amide Benzothiadiazole, cyclopropyl, methoxy, amide

Note: Exact data for the target compound is unavailable; estimates are based on structural similarity.

Computational Insights

Using tools like Multiwfn (), researchers can compare electronic properties:

  • Electrostatic Potential (ESP): The benzothiadiazole core in both compounds likely exhibits electron-deficient regions, facilitating interactions with electron-rich biological targets.
  • Alkene vs.

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide is a synthetic compound with a complex molecular structure that suggests potential biological activity. The compound features a benzothiadiazole moiety known for its association with various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activities of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H21N3O3SC_{16}H_{21}N_{3}O_{3}S with a molecular weight of approximately 335.4 g/mol. Its structure includes a cyclopropyl group and a dioxo-benzothiadiazole unit, which are critical in defining its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₃S
Molecular Weight335.4 g/mol
CAS Number2097926-75-3
SolubilitySoluble

Biological Activity

Preliminary studies suggest that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide exhibits significant biological activities:

1. Anticancer Activity
Research indicates that compounds containing the benzothiadiazole moiety can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

2. Anti-inflammatory Effects
The compound may act as an inhibitor of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Enzyme Inhibition
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide has shown potential as an inhibitor of specific enzymes involved in disease processes. Further studies are needed to identify the precise targets and mechanisms involved.

Case Studies

Several studies have explored the biological effects of related compounds with similar structures:

Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, compounds structurally related to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide demonstrated significant cytotoxicity against various cancer cell lines. The study concluded that the benzothiadiazole moiety plays a crucial role in enhancing anticancer activity.

Study 2: Anti-inflammatory Mechanisms
Another research article highlighted the anti-inflammatory properties of benzothiadiazole derivatives. The findings suggested that these compounds could effectively inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide. Key areas for investigation include:

  • Mechanistic Studies: Understanding how this compound interacts at the molecular level with specific enzymes and receptors.
  • In Vivo Studies: Conducting animal studies to evaluate the therapeutic potential and safety profile of the compound.
  • Structure–Activity Relationship (SAR): Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.

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